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Compound of Interest

4-(4-
Compound Name:
Bromophenyl)tetrahydropyran-4-ol

Cat. No.: B175024

An In-depth Technical Guide to the FT-IR Spectrum of 4-(4-Bromophenyl)tetrahydropyran-4-
ol

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-
IR) spectrum of 4-(4-Bromophenyl)tetrahydropyran-4-ol (CAS 165119-46-0)[1]. As a
molecule incorporating a tertiary alcohol, a tetrahydropyran ring, and a para-substituted
aromatic moiety, its infrared spectrum presents a rich landscape of vibrational modes. This
document serves as an expert-level resource for interpreting this spectrum, detailing the
theoretical basis for peak assignments, providing a validated experimental protocol for data
acquisition, and offering insights into how FT-IR spectroscopy can be leveraged for structural
confirmation and quality control in a drug development context.

Introduction: The Structural and Spectroscopic
Significance

4-(4-Bromophenyl)tetrahydropyran-4-ol is a heterocyclic compound whose structural
complexity makes it an excellent subject for spectroscopic elucidation. The molecule's
architecture is built upon three key functional regions, each contributing distinct and identifiable
signatures to its infrared spectrum.
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e The Tertiary Alcohol (-OH): The hydroxyl group is central to the molecule's potential reactivity
and intermolecular interactions. Its vibrational characteristics are highly sensitive to hydrogen
bonding.

o The Tetrahydropyran Ring: This saturated ether linkage (C-O-C) and its associated aliphatic
methylene (CHz) groups form the core heterocyclic structure, contributing key stretching and
bending modes.

e The 4-Bromophenyl Group: This para-disubstituted aromatic ring provides multiple diagnostic
peaks, including aromatic C-H and C=C stretching, as well as highly characteristic out-of-
plane bending vibrations that confirm the 1,4-substitution pattern.

Understanding the FT-IR spectrum is paramount for confirming the molecular identity,
assessing purity, and detecting potential side-products or degradation. This guide deconstructs
the spectrum, correlating specific vibrational modes with their structural origins.

Caption: Molecular structure with key functional groups highlighted.

Theoretical FT-IR Spectral Analysis

The principle of FT-IR spectroscopy lies in the absorption of infrared radiation by a molecule,
which excites vibrations of its covalent bonds. The frequency of absorption is specific to the
bond type, the masses of the connected atoms, and the overall molecular environment. For 4-
(4-Bromophenyl)tetrahydropyran-4-ol, we can predict the key absorption bands by
dissecting its structure.

The Hydroxyl (O-H) and Tertiary C-O Vibrations

o O-H Stretch: Due to intermolecular hydrogen bonding in the solid or liquid state, the hydroxyl
group gives rise to one of the most recognizable bands in the spectrum. Expect a strong and
characteristically broad absorption band in the 3500-3200 cm~* region.[2][3][4] The breadth
of this peak is a direct result of the varying strengths of hydrogen bonds within the sample
matrix, creating a continuum of vibrational frequencies.[3][5]

e C-O Stretch: The stretching vibration of the C-O single bond in alcohols is a powerful
diagnostic tool. For tertiary alcohols, this band is typically found between 1210-1100 cm~1.[2]
[6] Its position is shifted to a higher wavenumber compared to primary (1075-1000 cm~1) and
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secondary (1150-1075 cm~1) alcohols, providing a clear method for structural confirmation.

[3][6]

The Tetrahydropyran Ring Vibrations

 Aliphatic C-H Stretches: The four methylene (CHz) groups in the saturated ring will produce
strong stretching vibrations. These are reliably found in the region just below 3000 cm™1,
typically between 3000-2850 cm~21.[5][7]

e C-O-C Ether Stretch: The tetrahydropyran ring contains an ether linkage. The asymmetric C-
O-C stretching vibration is expected to produce a strong, distinct band in the fingerprint
region, generally between 1300-1000 cm~1.[7][8] This band may overlap with the C-O stretch
of the tertiary alcohol, but it is often distinguishable. The NIST gas-phase spectrum for the
parent tetrahydropyran shows a very strong band around 1100 cm~1, which is consistent with
this assignment.[9]

e CH:z Bending Vibrations: The scissoring (bending) vibration of the CHz groups will appear as
a medium-intensity band around 1470-1450 cm~1.[8]

The 4-Bromophenyl Group Vibrations

e Aromatic C-H Stretches: The C-H bonds on the benzene ring vibrate at a higher frequency
than their aliphatic counterparts. Look for weak to medium sharp bands in the region just
above 3000 cm™1, typically 3100-3000 cm~1.[10][11]

e Aromatic C=C Stretches: The stretching of the carbon-carbon double bonds within the
aromatic ring gives rise to a characteristic set of two to four bands of variable intensity in the
1600-1475 cm~1 region.[7][12]

e Para-Substitution Pattern Bands: This is a critical diagnostic region. The substitution pattern
on a benzene ring produces highly reliable absorptions in the fingerprint region.

o C-H Out-of-Plane (oop) Bending: For para-disubstituted benzenes, a strong, sharp
absorption band is expected in the 860-790 cm~1 range.[13][14][15] This band arises from
the synchronous out-of-plane bending of the two adjacent C-H bonds on the ring.
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o Overtone/Combination Bands: A pattern of weak overtone and combination bands typically
appears between 2000-1667 cm~1.[15][16] The specific shape of this pattern is highly
characteristic of the substitution pattern and can be used as a secondary confirmation.

e C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at low
wavenumbers, typically in the 850-550 cm~1 region.[8] This peak is often of medium to
strong intensity but can be obscured by other absorptions in the crowded fingerprint region.

Summary of Expected Absorptions

. ] . Expected Expected
Functional Vibrational ]
Wavenumber Intensity & Reference(s)
Group Mode .
(cm™?) Profile
) O-H Stretch (H-
Tertiary Alcohol 3500 - 3200 Strong, Broad [21[314]
bonded)
Strong to
C-O Stretch 1210 - 1100 _ [2][6]
Medium
Tetrahydropyran Aliphatic C-H
) 3000 - 2850 Strong [51[7]
Ring Stretch
CHz Bend )
) ) 1470 - 1450 Medium [8]
(Scissoring)
C-0-C
Asymmetric 1300 - 1000 Strong [71[8]
Stretch
4-Bromophenyl Aromatic C-H Medium to
3100 - 3000 [10][11]
Group Stretch Weak, Sharp
Aromatic C=C Medium to
_ 1600 - 1475 [71[12]
Ring Stretch Weak, Sharp
C-H Out-of-Plane
860 - 790 Strong, Sharp [13][14][15]
Bend (Para)
Medium to
C-Br Stretch 850 - 550 [8]
Strong
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Experimental Protocol: Acquiring a High-Fidelity
Spectrum

To ensure the acquisition of a reliable and reproducible FT-IR spectrum, a standardized
protocol is essential. The following methodology utilizes an Attenuated Total Reflectance (ATR)
accessory, which is ideal for analyzing solid powder samples with minimal preparation.
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Step 1: Instrument Preparation
- Purge spectrometer with dry air/N-.
- Perform instrument diagnostics.

System Ready

Step 2: Background Collection
- Ensure ATR crystal is clean (e.g., with isopropanol).
- Collect a background spectrum (32 scans, 4 cm~1 resolution).

Background Stored

Step 3: Sample Application
- Place a small amount (1-2 mg) of solid
4-(4-Bromophenyl)tetrahydropyran-4-ol onto the ATR crystal.

Sample in Place

Step 4: Apply Pressure
- Lower the ATR press and apply consistent pressure
to ensure good contact between the sample and the crystal.

Optimal Contact

Step 5: Sample Spectrum Acquisition
- Collect the sample spectrum using the same parameters
as the background (32 scans, 4 cm~t resolution).

Raw Spectrum Acquired

Step 6: Data Processing & Analysis
- Perform automatic ATR correction.
- Baseline correct the spectrum if necessary.
- Label significant peaks and compare with theoretical values.

Analysis Complete

Step 7: Cleaning
- Clean the ATR crystal thoroughly
to prevent sample carryover.

Click to download full resolution via product page

Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.
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Methodology Details

e Instrument Setup:

o Spectrometer: A research-grade FT-IR spectrometer equipped with a Deuterated
Triglycine Sulfate (DTGS) detector.

o Accessory: A single-bounce diamond ATR accessory.
o Resolution: 4 cm~1.

o Scans: 32 scans co-added for both background and sample spectra to ensure a high
signal-to-noise ratio.

o Range: 4000 - 400 cm™1,
e Procedure:

1. Background Scan: Before introducing the sample, clean the ATR crystal surface
meticulously with a solvent-grade isopropanol-wetted wipe and allow it to dry completely.
Record a background spectrum. This is a critical self-validating step that accounts for the
absorbance of the crystal, atmospheric water, and carbon dioxide.

2. Sample Loading: Place a small quantity of the solid 4-(4-Bromophenyl)tetrahydropyran-
4-ol powder directly onto the center of the diamond crystal.

3. Pressure Application: Engage the pressure clamp to apply firm, consistent pressure. This
ensures intimate contact between the solid sample and the crystal surface, which is crucial
for achieving a high-quality spectrum.

4. Sample Scan: Collect the sample spectrum using the pre-defined parameters. The
instrument software will automatically ratio the sample scan against the stored background
scan to produce the final absorbance spectrum.

5. Data Processing: Apply a standard ATR correction algorithm available in most
spectroscopy software. This correction accounts for the wavelength-dependent depth of
penetration of the IR evanescent wave. Perform a baseline correction if needed to ensure
all peaks originate from zero absorbance.
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Interpreting the Spectrum: A Guided Analysis

When analyzing the acquired spectrum, the process involves correlating the observed peaks
with the predicted vibrational modes outlined in Section 2.

¢ High-Frequency Region (4000-2500 cm~1):

o Immediately locate the strong, broad band between 3500-3200 cm™~1. Its presence is
definitive proof of the hydroxyl group.

o Check for smaller, sharp peaks just above 3000 cm~* (~3050 cm~1) and strong, sharp
peaks just below 3000 cm~1 (~2950-2850 cm~1). These confirm the presence of both
aromatic and aliphatic C-H bonds, respectively.

¢ Mid-Frequency Region (2500-1500 cm™1):

o This region is often quiet, but the weak overtone bands for the para-substituted ring may
be visible between 2000-1667 cm™1.

o Look for the C=C aromatic ring stretching bands between 1600-1475 cm~1. The presence
of a peak near 1600 cm~1 is a strong indicator of the phenyl group.

e Fingerprint Region (1500-400 cm™1):

o

This region is complex but contains the most diagnostic information.
o Identify the CHz bending vibration around 1465 cm~1.

o Carefully analyze the 1300-1000 cm~* range. You should find at least one very strong
peak, which is a composite of the tertiary C-O alcohol stretch and the C-O-C ether stretch.

o Crucially, locate the strong, sharp peak between 860-790 cm~1. This is the key signature
of the para-substitution pattern.[13][14][15]

o Attempt to identify the C-Br stretch in the lower end of the fingerprint region (below 700
cm~1), keeping in mind it may overlap with other bands.
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By systematically working through the spectrum and matching these key features, a confident
structural confirmation of 4-(4-Bromophenyl)tetrahydropyran-4-ol can be achieved.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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